

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489

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This guide provides a comprehensive technical overview of **2-(2-Methoxyphenoxy)acetamide**, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs suggest a range of potential biological activities. This document synthesizes available data on its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological context, offering field-proven insights for researchers.

Core Chemical Profile and Identifiers

2-(2-Methoxyphenoxy)acetamide is a solid organic compound characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique combination underpins its chemical behavior and potential applications.

Table 1: Physicochemical and Identification Data

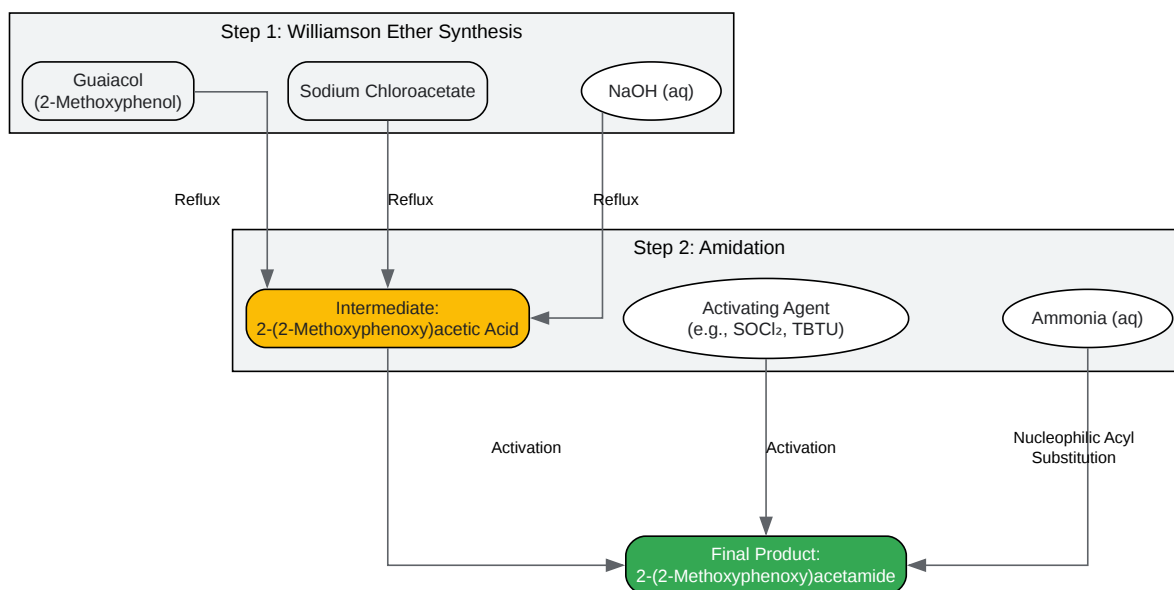
Property	Value	Source
CAS Number	183427-87-4	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][2]
Molecular Weight	181.19 g/mol	[1][2]
Melting Point	142 °C	[2]
IUPAC Name	2-(2-methoxyphenoxy)acetamide	-

| Storage Conditions| 2-8°C, sealed, in a dry environment |[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of **2-(2-Methoxyphenoxy)acetamide** is not commonly detailed in contemporary literature, with some references pointing to historical methods[1]. However, a modern and highly efficient approach can be logically constructed based on established synthetic transformations for phenoxy acetamides[3][4]. The most field-proven route involves a two-step process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by amidation.

Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for forming the crucial ether linkage. The subsequent amidation can be achieved through several methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a highly activated intermediate that readily reacts with ammonia to form the stable primary amide with minimal side products.



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Caption: Synthetic workflow for **2-(2-Methoxyphenoxy)acetamide**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

- To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a solution of sodium hydroxide (2.2 eq) in water.
- Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.
- Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.

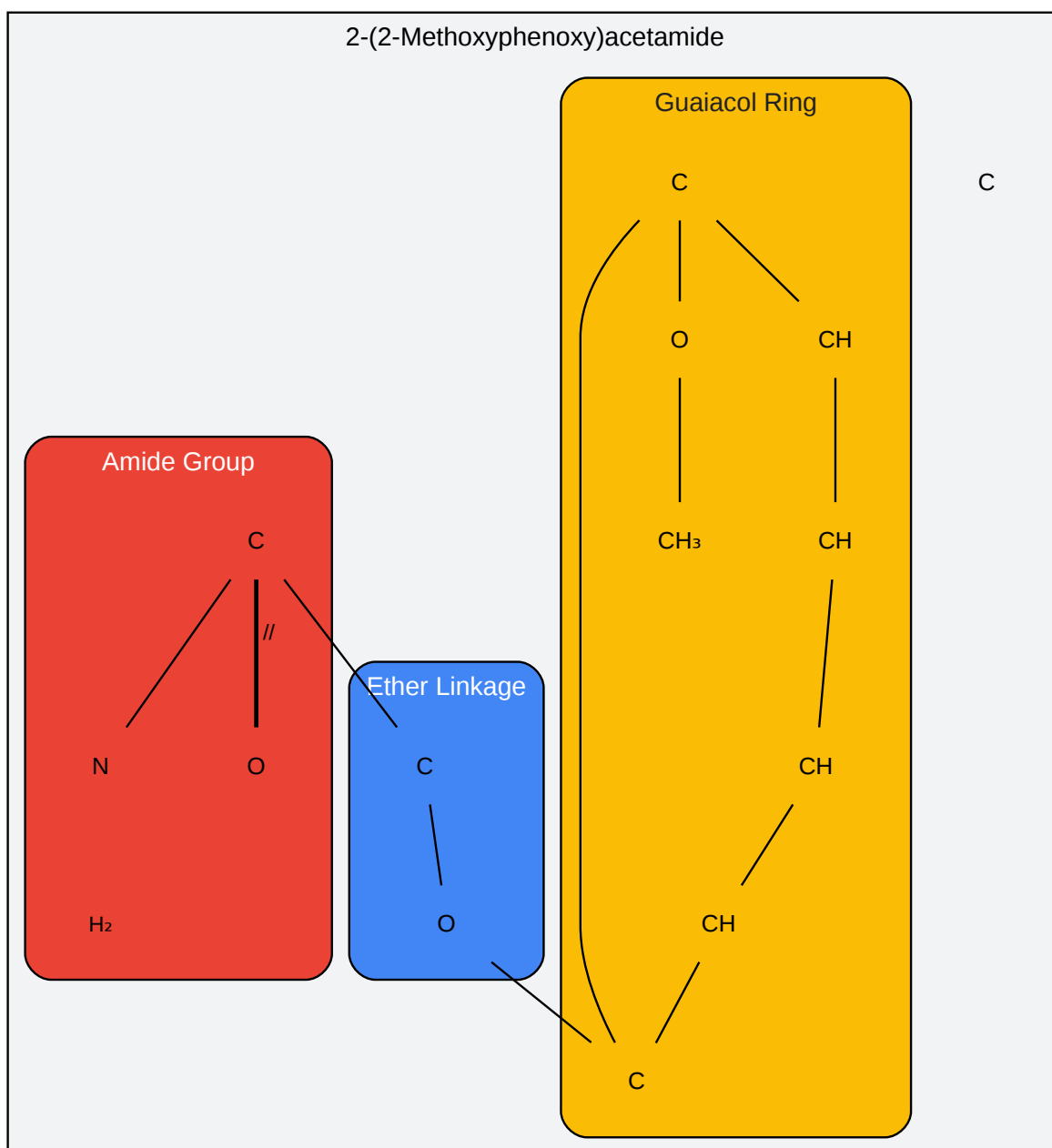
- Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
- The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Step 2: Synthesis of **2-(2-Methoxyphenoxy)acetamide**

- Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
- Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq)[3]. Stir for 20-30 minutes at room temperature to form the activated ester.
- In a separate vessel, prepare a concentrated solution of aqueous ammonia.
- Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may be observed.
- Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of the activated intermediate by TLC.
- Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-(2-Methoxyphenoxy)acetamide** by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the final product.

Structural and Spectroscopic Analysis

While experimental spectral data for **2-(2-Methoxyphenoxy)acetamide** is not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for guiding the characterization of the synthesized compound.



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Caption: Key functional groups of **2-(2-Methoxyphenoxy)acetamide**.

Theoretical Spectroscopic Signatures:

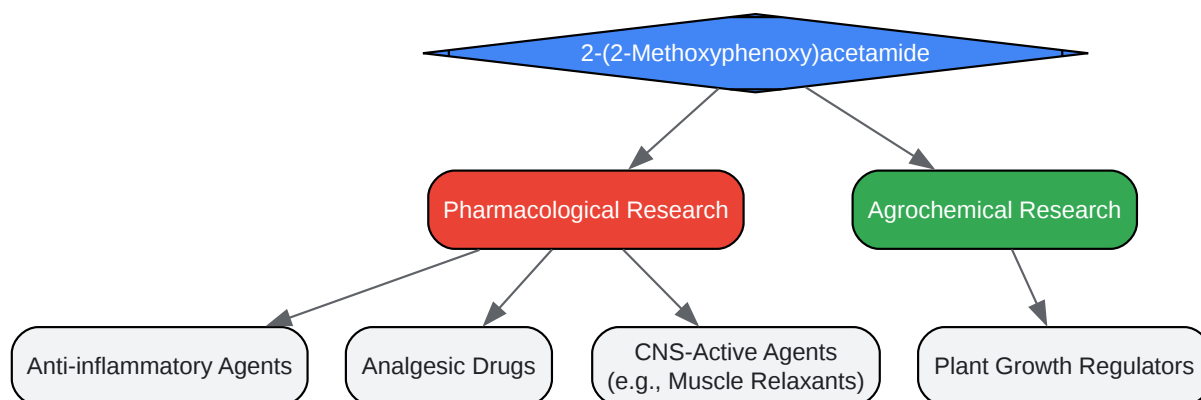
- ^1H NMR:
 - Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring.
 - Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to the adjacent ether oxygen and the carbonyl group.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
 - Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical shift can be highly variable depending on solvent and concentration.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.
 - Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.
 - Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.
 - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.
 - C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
 - N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.

- C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm^{-1} .

Pharmacological Context and Potential Applications

The therapeutic potential of **2-(2-Methoxyphenoxy)acetamide** is an area of active investigation, primarily driven by its structural characteristics and the known bioactivities of the broader phenoxy acetamide family.

- **Anti-inflammatory and Analgesic Potential:** The compound is utilized in pharmacological research to develop new anti-inflammatory and analgesic agents.^[2] The core structure is believed to be capable of inhibiting enzymes involved in inflammatory pathways.^[2] This aligns with findings for other phenoxy acetamide derivatives, where the introduction of specific substituents has been shown to enhance anti-inflammatory and analgesic functions.^[3]
- **Central Nervous System (CNS) Activity:** The guaiacol ether moiety is structurally related to the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)^[5] ^[6]. Mephenesin, while historically significant, has a short duration of action and a low therapeutic index^[5]. This has driven research into derivatives with improved pharmacokinetic and safety profiles. The structural similarity suggests that **2-(2-Methoxyphenoxy)acetamide** could be investigated for potential muscle relaxant, sedative, or other neuromodulatory activities.
- **Agrochemical Applications:** Beyond medicine, there is research interest in applying this compound in agriculture as a plant growth regulator, potentially to improve the yield and quality of certain crops^[2].



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Caption: Potential research applications of **2-(2-Methoxyphenoxy)acetamide**.

Safety, Handling, and Storage

As with any research chemical, proper handling and storage are paramount to ensure material integrity and personnel safety.

- **Storage:** The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment to prevent hydrolysis and degradation[2].
- **Handling:** In the absence of comprehensive toxicological data, **2-(2-Methoxyphenoxy)acetamide** should be handled as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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